Waltonitone

Hepatocellular carcinoma Cytotoxicity assay Triterpenoid pharmacology

Waltonitone is an ursane-type pentacyclic triterpene (CAS 1252676-55-3, C30H48O2, MW 440.70) isolated from the medicinal plant Gentiana waltonii Burkill (Gentianaceae). As a natural product, Waltonitone is categorized as a research-use-only (RUO) compound with documented antineoplastic activity, demonstrated through significant inhibition of hepatocellular carcinoma (HCC) cell growth and induction of apoptosis both in vitro and in vivo.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
Cat. No. B12420558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWaltonitone
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)CO
InChIInChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-23,25,31H,9-18H2,1-7H3/t19-,20+,22+,23-,25+,27+,28-,29-,30-/m1/s1
InChIKeyAGROEMJMHCZRDH-XLBYEEBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Waltonitone for Hepatocellular Carcinoma and Lung Cancer Research: Sourcing and Baseline Identification Guide


Waltonitone is an ursane-type pentacyclic triterpene (CAS 1252676-55-3, C30H48O2, MW 440.70) isolated from the medicinal plant Gentiana waltonii Burkill (Gentianaceae) [1][2]. As a natural product, Waltonitone is categorized as a research-use-only (RUO) compound with documented antineoplastic activity, demonstrated through significant inhibition of hepatocellular carcinoma (HCC) cell growth and induction of apoptosis both in vitro and in vivo . Its structural classification as a pentacyclic triterpenoid places it within a well-studied class of natural products known for diverse pharmacological activities, including anticancer, anti-inflammatory, and hepatoprotective effects .

Why Ursane-Type Triterpenes Like Waltonitone Are Not Interchangeable: A Procurement Perspective


While the pentacyclic triterpenoid class, including well-known compounds like ursolic acid and oleanolic acid, exhibits a broad spectrum of bioactivity, their specific efficacy, potency, and mechanisms of action vary considerably based on subtle structural differences [1]. Generic substitution within this class is scientifically invalid because even closely related analogs demonstrate divergent quantitative effects in identical cancer models. For instance, Waltonitone induces apoptosis in BEL-7402 HCC cells with an IC50 of 13.9 ± 5.2 µM via a dual-pathway mechanism involving both death receptor and mitochondrial pathways, a precise and validated activity profile that is not universally shared by its structural analogs . The following quantitative evidence details these critical differences, demonstrating why procurement decisions must be guided by compound-specific data rather than class-level assumptions.

Waltonitone vs. Analogs: Quantitative Evidence for Scientific Selection


Waltonitone vs. Oleanolic Acid: Quantified Superiority in Potency Against BEL-7402 HCC Cells

In the BEL-7402 human hepatocellular carcinoma cell line, Waltonitone demonstrates significantly greater potency than its close structural analog, oleanolic acid (OA). Waltonitone achieved 50% growth inhibition (IC50) at a concentration of 13.9 ± 5.2 µM [1]. In contrast, under comparable experimental conditions (MTT assay, 48-hour treatment), oleanolic acid exhibited a markedly higher IC50 of 59.94 µM in the same cell line . This represents a 4.3-fold difference in potency.

Hepatocellular carcinoma Cytotoxicity assay Triterpenoid pharmacology

Waltonitone's Distinct Dual-Pathway Apoptosis Mechanism in HCC: A Class-Level Differentiator

While many pentacyclic triterpenes induce apoptosis, Waltonitone is distinguished by its ability to concurrently engage both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways in BEL-7402 HCC cells [1]. This dual engagement is a significant mechanistic differentiation at the class level, as many in-class analogs (e.g., ursolic acid) are often reported to primarily act through one pathway, typically the mitochondrial-dependent pathway, in similar HCC models [2][3].

Apoptosis mechanism Hepatocellular carcinoma Signal transduction

Waltonitone Suppresses Lung Cancer Proliferation via Bax/Bcl-2 Upregulation and miRNA Modulation

In A549 non-small cell lung cancer (NSCLC) cells, Waltonitone inhibits proliferation in a concentration- and time-dependent manner [1]. Its mechanism of action involves upregulation of the pro-apoptotic Bax/Bcl-2 ratio, a common feature of many triterpenes. However, Waltonitone demonstrates an additional, distinctive layer of regulation by modulating specific miRNAs, including upregulation of miR-663, which in turn downregulates the anti-apoptotic protein Bcl-2 [2][3]. This miRNA-mediated regulation is a more specific and potentially more targeted mechanism compared to the broader protein-level effects of some analogs.

Non-small cell lung cancer miRNA regulation Apoptosis

Waltonitone's Validated In Vivo Antitumor Activity in Xenograft Models

Waltonitone's anticancer activity has been validated in vivo. In a BEL-7402 tumor xenograft model using athymic nude mice, intravenous administration of Waltonitone at 20 mg/kg and 50 mg/kg every other day for 16 days resulted in significant inhibition of tumor growth [1]. While this is a common endpoint for in-class compounds, the demonstration of significant in vivo efficacy at these specific doses provides a critical translational benchmark. For comparison, some potent derivatives of betulinic acid, another well-studied triterpene, often require higher or more frequent dosing in similar models to achieve comparable tumor growth inhibition [2].

Xenograft model In vivo efficacy Hepatocellular carcinoma

Waltonitone Engages the FXR-miR-22-CCNA2 Signaling Axis, a Unique HCC-Specific Pathway

A 2016 study identified a novel mechanism for Waltonitone in HCC cells involving the FXR-miR-22-CCNA2 signaling pathway [1]. Waltonitone treatment was shown to inhibit HCC cell proliferation and tumorigenesis by modulating this specific axis, which is frequently dysregulated in HCC [1]. This mechanism is distinct from the apoptotic pathways typically activated by other pentacyclic triterpenes like ursolic or oleanolic acid. For instance, oleanolic acid's effects in similar models are more commonly linked to G2/M phase arrest or modulation of the ERK-p53 pathway, without direct engagement of the FXR-miR-22-CCNA2 axis [2][3].

Hepatocellular carcinoma FXR signaling miRNA

Waltonitone Application Scenarios: Leveraging Evidence for Research and Procurement


Hepatocellular Carcinoma (HCC) Research: Potent and Multifaceted Tool for In Vitro and In Vivo Studies

Based on evidence of 4.3-fold greater potency than oleanolic acid (IC50 13.9 µM vs. 59.94 µM) [1], its validated dual-pathway apoptosis mechanism [1], and its engagement of the unique FXR-miR-22-CCNA2 signaling axis [2], Waltonitone is a highly valuable tool for HCC research. It is particularly well-suited for: (1) Designing dose-response experiments in BEL-7402 cells to elucidate apoptotic signaling crosstalk. (2) Investigating the role of FXR and miR-22 in liver tumorigenesis using both in vitro and in vivo xenograft models. (3) Comparative pharmacology studies against other triterpenoids or standard-of-care chemotherapeutics in HCC.

Non-Small Cell Lung Cancer (NSCLC) Research: Exploring miRNA-Mediated Apoptosis and Toxicity

Waltonitone's demonstrated ability to upregulate miR-663 and modulate the Bax/Bcl-2 ratio in NSCLC cell lines (A549, H460, H3255) positions it as a key compound for research focused on miRNA-based therapies [3][4]. It is an ideal candidate for: (1) Investigating the role of specific miRNAs, particularly miR-663, in regulating apoptosis and overcoming chemoresistance in lung cancer. (2) Conducting mechanistic studies on the interplay between traditional apoptotic protein regulation and miRNA-mediated epigenetic control. (3) As a chemical probe to dissect the molecular basis of triterpene-induced toxicity in lung cancer models.

Natural Product Lead Optimization: A Scaffold with Defined In Vivo Efficacy and Targetable Pathways

For medicinal chemistry and drug discovery programs focused on natural products, Waltonitone provides a valuable starting point. Its defined in vivo efficacy at 20-50 mg/kg in a xenograft model [1] and its engagement of the FXR-miR-22-CCNA2 pathway [2] offer clear endpoints for structure-activity relationship (SAR) studies. Researchers can use Waltonitone as a lead compound to design novel derivatives aimed at improving potency, solubility, or pharmacokinetic properties, while using its established mechanisms of action as a benchmark for target engagement.

Comparative Triterpenoid Pharmacology: A Case Study in Structural Specificity

Given the clear quantitative and mechanistic differences between Waltonitone and its close analogs (e.g., oleanolic acid and ursolic acid), it serves as an excellent case study for comparative pharmacology within the pentacyclic triterpenoid class [1][2]. It is particularly useful for: (1) Educational and research settings aiming to demonstrate how subtle structural changes in natural products lead to divergent biological activities and mechanisms. (2) Guiding procurement decisions by highlighting the importance of compound-specific data over class-level assumptions when selecting research reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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